
5-苯甲酰异喹啉
描述
5-Benzoylisoquinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzoylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苄基异喹啉生物碱代谢
苄基异喹啉生物碱 (BIAs) 是一组结构多样的植物特异性代谢物,其研究历史悠久 . 许多化合物,包括 5-苯甲酰异喹啉,的药用特性已在几个世纪前被开发利用 . 这些化合物包括麻醉镇痛药可待因和吗啡、抗菌剂血根碱和小檗碱以及镇咳药和抗癌药那可汀 .
药物设计
喹啉由苯与 N-杂环吡啶稠合而成,由于其广泛的生物活性,已被广泛用作药物设计的核心模板 . 这包括开发许多抗疟疾药物,如氯喹、乙胺嘧啶和甲氟喹 .
抗菌应用
许多 BIAs,包括 5-苯甲酰异喹啉,具有强效的抗菌性能 . 例如,血根碱和小檗碱以其抗菌作用而闻名 .
镇痛应用
麻醉镇痛药吗啡和可待因来源于 BIAs . 这些化合物已被用作镇痛剂的来源已有几个世纪 .
抗癌应用
那可汀是一种 BIA,以其镇咳和抗癌特性而闻名 . 这表明 5-苯甲酰异喹啉在癌症治疗中具有潜在的应用前景。
合成生物学平台
不断增长的 BIA 生物合成基因库正在提供必要的零件,将新兴的合成生物学平台应用于微生物生产系统的开发,作为植物的替代来源,用于商业生产有价值的 BIAs .
作用机制
Target of Action
5-Benzoylisoquinoline is a type of benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . .
Mode of Action
It’s known that bia biosynthesis involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . These enzymes include several O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases
Biochemical Pathways
Bias are known to be involved in a variety of biochemical pathways . The biosynthesis of BIAs involves a series of enzymatic reactions leading to structurally diverse alkaloids . The expansion of resources to include a wider range of plant species is creating an opportunity to investigate previously uncharacterized BIA pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
Many bias possess potent pharmacological properties . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . The specific molecular and cellular effects of 5-Benzoylisoquinoline would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can impact both primary and secondary metabolism, and strong evidence suggests that plant responses are highly coordinated . .
生化分析
Biochemical Properties
5-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the metabolism of benzylisoquinoline alkaloids. It interacts with various enzymes, proteins, and other biomolecules. Key enzymes involved include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These enzymes catalyze the multistep pathways leading to the formation of structurally diverse alkaloids. The interactions between 5-Benzoylisoquinoline and these enzymes are crucial for the biosynthesis of other pharmacologically active compounds.
Cellular Effects
5-Benzoylisoquinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling pathways and altering gene expression patterns . These changes can lead to significant effects on cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of 5-Benzoylisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, thereby influencing various biochemical pathways and altering gene expression to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzoylisoquinoline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . Long-term studies have shown that 5-Benzoylisoquinoline can have sustained effects on cellular function, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Benzoylisoquinoline vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Benzoylisoquinoline is effective without causing harm.
Metabolic Pathways
5-Benzoylisoquinoline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. Key enzymes in these pathways include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of 5-Benzoylisoquinoline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Benzoylisoquinoline can significantly impact its activity and function within the body.
Subcellular Localization
5-Benzoylisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
isoquinolin-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLCLPBMORBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


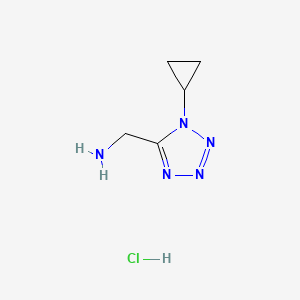
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
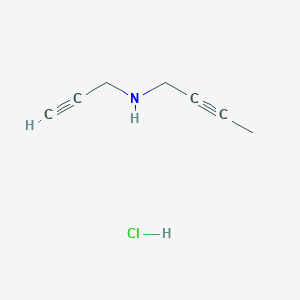
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
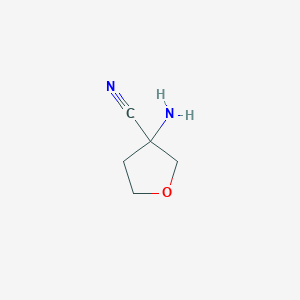
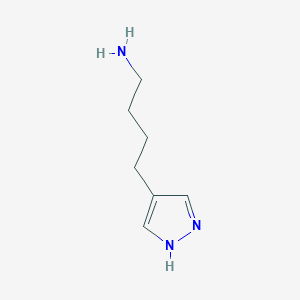
![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)
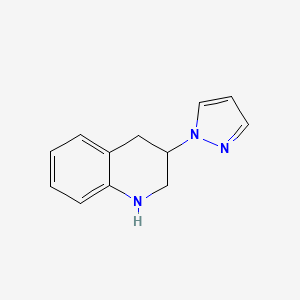
![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)
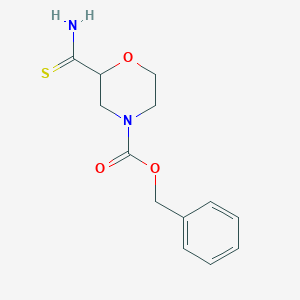
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)
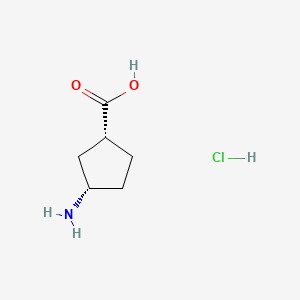
![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)
![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)
